(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene
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Overview
Description
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.
Fluorination: The fluorine atoms are introduced using fluorinating agents like Selectfluor or elemental fluorine under controlled conditions.
Alkylation: The prop-1-en-1-yl group is introduced via a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Addition Reactions: The prop-1-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydro derivatives or fully reduced aromatic compounds.
Scientific Research Applications
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
(E)-1-Bromo-2,4,5-trifluorobenzene: Lacks the prop-1-en-1-yl group, making it less versatile in certain reactions.
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-yn-1-yl)benzene: Contains an alkyne group instead of an alkene, leading to different reactivity.
(E)-1-Bromo-2,4,5-trifluoro-3-(methyl)benzene: Has a methyl group instead of the prop-1-en-1-yl group, affecting its chemical properties.
Uniqueness
(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is unique due to the combination of bromine, fluorine, and the prop-1-en-1-yl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H6BrF3 |
---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
1-bromo-2,4,5-trifluoro-3-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H6BrF3/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h2-4H,1H3/b3-2+ |
InChI Key |
YQTYFHPKPZELFI-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1=C(C(=CC(=C1F)Br)F)F |
Canonical SMILES |
CC=CC1=C(C(=CC(=C1F)Br)F)F |
Origin of Product |
United States |
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